Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 297.11 g/mol. This compound is classified as a quinazoline derivative, which is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate falls under the category of heterocyclic compounds, specifically within the quinazoline family. Quinazolines are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound's classification highlights its relevance in drug discovery and development .
The synthesis of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves several steps:
The synthetic route may involve various techniques such as refluxing or microwave-assisted synthesis to enhance reaction rates and yields. The purification of the final product can be achieved through recrystallization or chromatographic methods to ensure high purity suitable for biological testing .
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate features a quinazoline ring structure with specific substituents:
The InChI key for this compound is QJYVZQKJXGQZTH-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases. The compound's melting point, solubility, and other physical properties are crucial for understanding its behavior in various environments .
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromo and carbonyl groups, making it a versatile intermediate for further synthetic transformations .
The biological activities of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate are attributed to its ability to interact with specific biological targets:
Research suggests that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
The physical properties of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate include:
The chemical properties include:
Relevant data from studies indicate that this compound may exhibit significant antimicrobial activity alongside its anticancer properties .
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:
These applications underscore the importance of this compound in advancing medicinal chemistry and therapeutic development .
The quinazoline core of ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate is typically constructed via cyclocondensation reactions. Advanced routes utilize ortho-aminobenzoic acid derivatives as starting materials, where anthranilic acid undergoes cyclization with brominated precursors to introduce the 6-bromo substituent early in the synthesis [9]. Alternative pathways employ microwave-assisted synthesis to accelerate the formation of the dihydroquinazolin-4(3H)-one ring, reducing reaction times from hours to minutes while maintaining yields >85% [5]. Recent innovations focus on one-pot tandem reactions, integrating cyclization and carboxylation steps using dimethylformamide (DMF) as both solvent and carbon source. This approach eliminates intermediate purification, improving atom economy by 20% compared to traditional stepwise methods [6].
Table 1: Comparative Analysis of Quinazoline Core Synthesis Methods
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Conventional Cyclization | 68-72 | 8-12 h | Low equipment requirements |
Microwave-Assisted | 85-89 | 25-40 min | Energy efficiency |
One-Pot Tandem | 78-82 | 3-5 h | Reduced intermediate handling |
Achieving selective bromination at the C6 position demands precise electronic control. Directed ortho-metalation (DoM) strategies using lithium-halogen exchange enable directed bromination by temporarily complexing the quinazoline N-atoms with diisopropylamine [5]. This suppresses N-bromination byproducts, enhancing C6 regioselectivity to ≥95% [9]. For scalable production, electrophilic bromination with bromine in acetic acid at 45°C is preferred, exploiting the electron-rich benzo-ring of the quinazoline system. Critical parameters include:
Reaction monitoring via HPLC confirms >98% C6 selectivity under optimized conditions, with residual dibromide impurities <0.5% [9].
Esterification of the C2-carboxyl group employs transesterification or carboxylative coupling. Palladium-catalyzed carbonylation using ethyl chloroformate and triethylamine as base achieves near-quantitative conversion (95-97%) at 80°C [6]. Key innovations include:
Solvent selection critically influences yield and purity. High-polarity aprotic solvents (DMF, DMSO) facilitate cyclization but complicate bromine solubility. Optimized protocols use binary solvent systems:
Table 2: Solvent System Impact on Yield and Purity
Solvent System | Reaction Stage | Yield (%) | Purity (%) | Impurity Profile |
---|---|---|---|---|
DMF (neat) | Cyclization | 89 | 92 | Hydrolysis byproducts (5%) |
THF/H₂O (9:1) | Cyclization | 76 | 88 | Dimerization products (8%) |
CHCl₃/AcOH (3:1) | Bromination | 93 | 98 | Dibromide (0.7%) |
Acetonitrile | Bromination | 68 | 91 | Dehalogenated product (12%) |
Temperature optimization reveals that cyclization proceeds optimally at 80°C, while bromination requires lower temperatures (45°C) to prevent ring degradation. For workup, crystallization from ethanol/water (1:2) yields 99.5% pure product as confirmed by HPLC [1] [3]. Scalable processes (1 kg batches) demonstrate reproducible yields of 86-89% under these conditions [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3